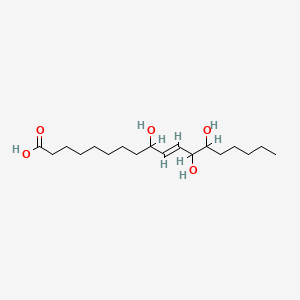

9,12,13-Trihydroxy-10-octadecenoic acid

描述

from roots & stem of Glycyrrhiza glabara; antistress compound; RN refers to (E)-isome

属性

IUPAC Name |

(E)-9,12,13-trihydroxyoctadec-10-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIUMSLCYIJBQC-BUHFOSPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C=CC(CCCCCCCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(C(/C=C/C(CCCCCCCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29907-56-0, 97134-11-7 |

Source

|

| Record name | 9,12,13-Trihydroxy-10E-octadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29907-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,12,13-Trihydroxy-10-octadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029907560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9S,10E,12S,13S)-9,12,13-Trihydroxy-10-octadecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of 9,12,13-Trihydroxy-10-octadecenoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA), a trihydroxy-oxylipin derived from linoleic acid. The pathway involves a series of enzymatic reactions initiated by the oxygenation of linoleic acid. This document details the core enzymes involved, including lipoxygenases, peroxygenases, epoxy alcohol synthases, and epoxide hydrolases. Quantitative data on enzyme kinetics are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular processes. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the metabolism of polyunsaturated fatty acids and the bioactive lipids derived from them.

Introduction

Oxylipins are a diverse family of oxygenated fatty acids that play crucial roles in plant and animal physiology, including inflammation, cell signaling, and defense mechanisms.[1] Among these, the trihydroxy derivatives of linoleic acid, such as this compound (9,12,13-THOA), have garnered interest due to their potential biological activities. The biosynthesis of 9,12,13-THOA is a multi-step enzymatic cascade that begins with the common polyunsaturated fatty acid, linoleic acid.[2] Understanding this pathway is critical for elucidating the biological functions of these molecules and for the potential development of therapeutic agents that target their formation or action.

The Biosynthetic Pathway of this compound

The synthesis of 9,12,13-THOA from linoleic acid is a sequential process involving several key enzymes. The generally accepted pathway proceeds as follows:

-

Lipoxygenase (LOX)-mediated Dioxygenation: The pathway is initiated by the action of a lipoxygenase, which introduces molecular oxygen into linoleic acid to form a hydroperoxy fatty acid. Specifically, either 9-lipoxygenase (9-LOX) or 13-lipoxygenase (13-LOX) can act on linoleic acid to produce 9-hydroperoxyoctadecadienoic acid (9-HPODE) or 13-hydroperoxyoctadecadienoic acid (13-HPODE), respectively.[3]

-

Peroxygenase or Epoxy Alcohol Synthase Action: The hydroperoxide intermediate is then converted to an epoxy alcohol. This step can be catalyzed by a peroxygenase or an epoxy alcohol synthase.[2][4] For instance, 13-HPODE can be converted to 12,13-epoxy-9-hydroxy-10-octadecenoic acid.

-

Epoxide Hydrolase (EH)-mediated Hydrolysis: The final step involves the hydrolysis of the epoxide group by an epoxide hydrolase to form the triol, 9,12,13-THOA.[5][6]

An alternative pathway involving cytochrome P450 (CYP) enzymes has also been suggested. CYP monooxygenases can directly epoxidize linoleic acid to form epoxyoctadecenoic acids (EpOMEs), which can then be hydrolyzed by soluble epoxide hydrolase (sEH) to dihydroxyoctadecenoic acids (DiHOMEs).[7][8] Further oxidation could potentially lead to trihydroxy derivatives, although this route is less characterized for 9,12,13-THOA formation.

Visualization of the Biosynthetic Pathway

References

- 1. Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved radiolabeled substrates for soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Soluble Epoxide Hydrolase Assay Kit (ab240999) | Abcam [abcam.com]

- 4. Micelle and acid-soap formation of linoleic acid and 13-L-hydroperoxylinoleic acid being substrates of lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fluorometric assay for determining epoxide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of 9,12,13-Trihydroxy-10-octadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA), a trihydroxy fatty acid derived from linoleic acid, has garnered significant scientific interest due to its diverse biological activities, including roles in plant defense and potential anti-inflammatory effects in mammals. This technical guide provides a comprehensive overview of the known natural sources of this oxylipin, detailing its presence in various plant species, a specific bacterium, and mammalian cells. The document summarizes available quantitative data, outlines detailed experimental protocols for extraction and analysis, and presents a visualization of its biosynthetic pathway. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential and biological significance of 9,12,13-THOA.

Introduction

This compound, also known by the trivial name Pinellic acid, is a metabolite of the essential fatty acid, linoleic acid. Its structure features an 18-carbon chain with hydroxyl groups at positions 9, 12, and 13, and a double bond at position 10. The formation of this molecule is a result of enzymatic oxidation, highlighting its role as a signaling molecule or a defense compound in various biological systems. Its presence has been confirmed in the plant kingdom, in certain microorganisms, and in mammalian tissues, suggesting a conserved biological importance. Understanding the natural distribution and concentration of 9,12,13-THOA is crucial for harnessing its potential applications in agriculture, pharmacology, and human health.

Natural Sources and Quantitative Data

9,12,13-THOA has been identified in a range of natural sources. While qualitative identification is more common, this section aims to consolidate the available quantitative data to provide a comparative overview.

Plant Sources

Several plant species have been reported to contain 9,12,13-THOA, where it is often implicated in plant defense mechanisms against pathogens.

-

Tomato (Solanum lycopersicum) : This compound is known to be synthesized in tomato fruits, where its formation involves the sequential action of lipoxygenase and peroxygenase enzymes.

-

Caroxylon tetrandrum : This plant has been identified as a natural source of this compound.

-

Phyteuma orbiculare : Reports indicate the presence of 9,12,13-Trihydroxy-10,15-octadecadienoic acid in this plant, a closely related compound.

-

Glycyrrhiza glabra (Licorice) : The roots and stems of licorice have been found to contain 9,12,13-trihydroxy-(10E)-octadecenoic acid.[1]

Table 1: Quantitative Data of this compound in Plant Sources

| Plant Species | Part Analyzed | Concentration/Yield | Reference |

| Solanum lycopersicum (Tomato) | Fruit | Data not specified | [6] |

| Caroxylon tetrandrum | Aerial parts | Data not specified | [7] |

| Phyteuma orbiculare | Aerial parts | Data not specified | [8][9] |

| Glycyrrhiza glabra (Licorice) | Roots and Stems | Data not specified | [1] |

| Corchorus olitorius | Leaves | Data not specified | [2][3][4][5] |

Note: The lack of specific quantitative data in the literature highlights a significant area for future research.

Microbial Sources

The microbial production of 9,12,13-THOA offers a potential avenue for biotechnological synthesis.

-

Pseudomonas aeruginosa PR3 : This bacterial strain is capable of converting linoleic acid into an equimolar mixture of 9,10,13-trihydroxy-11(E)-octadecenoic acid and 9,12,13-trihydroxy-10(E)-octadecenoic acid.[10] The bioconversion process is influenced by the presence of certain metal ions, such as Fe²⁺ and Cu²⁺.[10]

Table 2: Production of this compound by Microbial Sources

| Microbial Species | Substrate | Product Yield | Reference |

| Pseudomonas aeruginosa PR3 | Linoleic Acid | Equimolar mixture with isomer; specific yield not detailed | [10] |

Animal Sources

In mammals, 9,12,13-THOA is synthesized by specific immune cells and is thought to play a role in inflammatory processes.

-

Eosinophils : These immune cells are a primary source of 9,12,13-THOA in humans. The synthesis is dependent on the 15-lipoxygenase (15-LOX) enzyme.

-

Mast Cells : These cells also produce 9,12,13-THOA.

-

Vascular Tissue : Vascular tissues can convert polyunsaturated fatty acids into various metabolites, including trihydroxy derivatives.

Table 3: Cellular Sources of this compound in Animals

| Cell/Tissue Type | Key Enzyme Involved | Biological Context | Reference |

| Eosinophils | 15-Lipoxygenase (15-LOX) | Inflammation | [11] |

| Mast Cells | Not specified | Inflammation | |

| Vascular Tissue | Not specified | Prostaglandin synthesis regulation |

Experimental Protocols

Accurate quantification and characterization of 9,12,13-THOA require robust extraction and analytical methodologies.

Extraction of Oxylipins from Plant Material

This protocol provides a general method for the extraction of oxylipins from plant tissues.

-

Homogenization : Immediately freeze plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Solvent Extraction : Suspend the powdered tissue in an extraction solvent (e.g., n-hexane:2-propanol, 3:2, v/v).

-

Internal Standard : Add an appropriate internal standard (e.g., a deuterated analog of the target analyte) to the extraction mixture for accurate quantification.

-

Phase Separation : After thorough mixing, add a solvent to induce phase separation (e.g., aqueous sodium sulfate).

-

Collection of Organic Phase : Centrifuge the mixture and collect the upper organic phase containing the lipids.

-

Drying and Reconstitution : Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for analysis (e.g., methanol/water).

Extraction of Fatty Acid Metabolites from Bacterial Culture

This protocol outlines the extraction of fatty acids from bacterial cultures, such as Pseudomonas aeruginosa.

-

Cell Harvesting : Centrifuge the bacterial culture to pellet the cells.

-

Quenching (Optional but Recommended) : To halt metabolic activity, rapidly quench the cells with a cold solvent (e.g., -80°C methanol).

-

Lysis and Extraction : Resuspend the cell pellet in a solvent mixture designed to lyse the cells and extract lipids (e.g., a methanol:dichloromethane:ethyl acetate mixture). Sonication or bead beating can be used to enhance cell disruption.

-

Phase Separation : Add water and a non-polar solvent (e.g., hexane) to the extract to separate the lipid-containing organic phase from the aqueous phase.

-

Drying and Derivatization (Optional) : Evaporate the organic solvent. For analysis by Gas Chromatography (GC), the fatty acids can be derivatized to their fatty acid methyl esters (FAMEs) by incubation with methanolic HCl.

-

Reconstitution : Reconstitute the final extract in a solvent compatible with the analytical platform.

Extraction of Trihydroxyoctadecenoic Acids from Eosinophils

This protocol is adapted for the extraction of oxylipins from immune cells.

-

Cell Incubation : Incubate isolated eosinophils with linoleic acid to stimulate the production of 9,12,13-THOA.

-

Reaction Termination : Stop the reaction by adding a solvent such as methanol.

-

Acidification and Extraction : Acidify the sample to protonate the carboxylic acid group of the fatty acids and extract with a non-polar solvent like ethyl acetate.

-

Solid-Phase Extraction (SPE) Cleanup : The crude extract can be further purified using a C18 SPE cartridge to remove interfering substances.

-

Elution and Analysis : Elute the trihydroxy fatty acids from the SPE cartridge and analyze by LC-MS/MS.

LC-MS/MS Method for Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of 9,12,13-THOA.

-

Chromatography :

-

Column : A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A : 0.1% formic acid in water.

-

Mobile Phase B : 0.1% formic acid in acetonitrile.

-

Gradient : A suitable gradient from a lower to a higher percentage of mobile phase B to elute the analyte.

-

-

Mass Spectrometry :

-

Ionization : Electrospray ionization (ESI) in negative ion mode.

-

Detection : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Precursor Ion (Q1) : [M-H]⁻, m/z 329.2.

-

Product Ions (Q3) : Specific fragment ions for 9,12,13-THOA (e.g., m/z 171.1, 197.1).

-

-

-

Quantification : Use a calibration curve generated with authentic standards and normalize to the internal standard.

Biosynthetic and Signaling Pathways

Biosynthesis of this compound

The formation of 9,12,13-THOA from linoleic acid is a multi-step enzymatic process. In plants, this pathway is a key component of the defense response against pathogens. A similar pathway is observed in mammalian eosinophils.

Caption: Biosynthesis of 9,12,13-THOA from linoleic acid.

Potential Signaling Pathways

While the specific signaling pathways of 9,12,13-THOA are still under active investigation, preliminary evidence suggests its involvement in modulating inflammatory and metabolic responses.

-

PPAR Activation : Some oxidized fatty acids are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation. While direct activation of PPARα by 9,12,13-THOA is not definitively established, related oxylipins from tomato have been shown to act as PPARα agonists.[12][13][14] This suggests a potential mechanism for the anti-inflammatory effects of 9,12,13-THOA.

-

NF-κB Signaling : The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Some natural compounds exert their anti-inflammatory effects by inhibiting NF-κB signaling. Given the anti-inflammatory properties attributed to Pinellic acid, it is plausible that it may modulate this pathway, although direct evidence is currently limited.[6][15]

Caption: Hypothesized signaling pathways for 9,12,13-THOA.

Conclusion

This compound is a naturally occurring oxylipin with a widespread distribution across different biological kingdoms. Its presence in edible plants and its synthesis by human immune cells underscore its potential relevance to human health and disease. This technical guide has summarized the current knowledge of its natural sources, provided foundational experimental protocols for its study, and visualized its biosynthetic pathway. The significant gaps in quantitative data and the nascent understanding of its signaling mechanisms represent exciting opportunities for future research. A deeper investigation into these areas will be critical for elucidating the full therapeutic and biological potential of this intriguing molecule.

References

- 1. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. impactfactor.org [impactfactor.org]

- 5. mdpi.com [mdpi.com]

- 6. books.rsc.org [books.rsc.org]

- 7. research.wur.nl [research.wur.nl]

- 8. Comprehensive analysis of Phyteuma orbiculare L., a wild Alpine food plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9,12,13-Trihydroxy-10-octadecenoic Acid: Chemical Structure and Stereoisomerism

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,12,13-Trihydroxy-10-octadecenoic acid (TriHOME) is a complex oxylipin derived from the enzymatic oxidation of linoleic acid. Possessing three chiral centers and a double bond, this molecule exists as a multitude of stereoisomers, each with potentially distinct biological activities. This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and known biological significance of this compound. It is intended to serve as a foundational resource for researchers engaged in the study of lipid mediators and their therapeutic potential.

Chemical Structure and Nomenclature

This compound is an 18-carbon fatty acid characterized by the presence of three hydroxyl groups at positions 9, 12, and 13, and a single double bond at position 10. Its molecular formula is C₁₈H₃₄O₅, and it has a molecular weight of approximately 330.46 g/mol .[1][2][3] The systematic IUPAC name for the most commonly encountered isomer is (10E)-9,12,13-trihydroxyoctadec-10-enoic acid, indicating a trans configuration of the double bond between carbons 10 and 11.

The core structure consists of an octadecenoic acid backbone, a long-chain carboxylic acid. The presence of multiple hydroxyl groups imparts a more polar character to the molecule compared to its precursor, linoleic acid.

Stereoisomerism: A World of Possibilities

The biological activity of this compound is intricately linked to its stereochemistry. With three chiral centers at carbons 9, 12, and 13, a total of 2³ = 8 diastereomers are possible. Each of these diastereomers can exist as a pair of enantiomers, leading to a total of 16 possible stereoisomers.

The stereochemical configuration is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an R (rectus) or S (sinister) configuration to each chiral center. The geometry of the double bond is designated as either E (entgegen, opposite) for trans or Z (zusammen, together) for cis.

Some of the stereoisomers that have been identified and studied include:

-

(9S,10E,12S,13S)-9,12,13-Trihydroxy-10-octadecenoic acid[1]

-

(9S,12R,13R)-9,12,13-Trihydroxy-10-octadecenoic acid

-

(9S,12S,13S)-9,12,13-Trihydroxy-10-octadecenoic acid[3]

The specific stereoisomer produced in biological systems is dependent on the enzymatic machinery of the organism. For instance, in human eosinophils, the biosynthesis is mediated by 15-lipoxygenase, leading predominantly to the formation of the 13(S) configuration.[4]

Below is a diagram illustrating the stereoisomeric possibilities of this compound.

Caption: Stereoisomeric possibilities of this compound.

Quantitative Data

The biological activity of this compound is highly dependent on its specific stereochemistry. Quantitative data for a specific stereoisomer, (9S,12S,13S)-9,12,13-Trihydroxy-10(E)-octadecenoic acid, also known as (–)-Pinellic Acid, is summarized below.

| Biological Activity | Assay System | Endpoint | Result | Reference |

| Anti-allergic | Antigen-induced β-hexosaminidase release from RBL-2H3 mast cells | IC₅₀ | 28.7 µg/mL | [5] |

| Anti-inflammatory | LPS-induced nitric oxide (NO) production in BV-2 microglia | IC₅₀ | 40.95 µM | [5] |

Experimental Protocols

Enzymatic Synthesis and Biosynthesis Pathway

The primary route for the biosynthesis of this compound is the enzymatic oxidation of linoleic acid. This process typically involves the action of lipoxygenases and peroxygenases.

Conceptual Workflow for Enzymatic Synthesis:

Caption: Enzymatic synthesis of this compound.

Detailed Protocol: Lipoxygenase Activity Determination [6][7]

This protocol outlines the determination of lipoxygenase activity by monitoring the formation of conjugated dienes from linoleic acid at 234 nm.

Reagents:

-

10 mM Sodium Linoleate Stock Solution:

-

To 10 mL of boiled, distilled water in a 150 mL Erlenmeyer flask, add 78 µL of linoleic acid and 90 µL of Tween 20.

-

Protect the solution from light by wrapping the flask in aluminum foil.

-

Mix gently with a pipette to avoid bubble formation.

-

Add 0.5 M NaOH dropwise until the solution clarifies (approximately 100 µL).

-

Transfer the solution to a 25 mL volumetric flask, protect from light, and bring to volume with boiled, distilled water.

-

Aliquot into 1.5 mL amber microtubes and store at -20°C.

-

-

50.0 mM Phosphate Buffer, pH 6.0:

-

Mix 6.15 mL of 0.2 M dibasic sodium phosphate dihydrate (Na₂HPO₄·2H₂O) and 43.85 mL of 0.2 M monobasic sodium phosphate monohydrate (NaH₂PO₄·H₂O).

-

Dilute to 200 mL with deionized water.

-

Adjust the final pH to 6.0.

-

Procedure:

-

Prepare two 1.5 mL microtubes labeled "Blank" and "Test".

-

To the "Blank" tube, add 1002 µL of phosphate buffer and 10.0 µL of the sodium linoleate stock solution.

-

To the "Test" tube, add 1000 µL of phosphate buffer, 10.0 µL of the sodium linoleate stock solution, and 2.0 µL of the enzymatic extract (sample).

-

Zero the spectrophotometer at 234 nm using the contents of the "Blank" tube.

-

Initiate the reaction in the "Test" tube and immediately transfer the contents to a suitable cuvette.

-

After a 30-second delay, monitor the increase in absorbance at 234 nm for 120 seconds.

Separation and Analysis of Stereoisomers

The separation of the various stereoisomers of this compound is a significant analytical challenge due to their similar physicochemical properties. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.

Logical Workflow for Isomer Separation and Analysis:

References

- 1. Showing Compound (9S,10E,12S,13S)-9,12,13-Trihydroxy-10-octadecenoic acid (FDB017942) - FooDB [foodb.ca]

- 2. 9,12,13-Trihydroxy-10E-octadecenoic acid | C18H34O5 | CID 5282966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. larodan.com [larodan.com]

- 4. Eosinophils synthesize trihydroxyoctadecenoic acids (TriHOMEs) via a 15-lipoxygenase dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Lipoxygenase activity determination [protocols.io]

- 7. protocols.io [protocols.io]

An In-depth Technical Guide on the Biological Role of 9,12,13-Trihydroxy-10-octadecenoic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THODA) is a trihydroxy-oxylipin derived from the oxygenation of linoleic acid in plants. This technical guide provides a comprehensive overview of the current understanding of 9,12,13-THODA's biological role, with a focus on its biosynthesis, involvement in plant defense mechanisms, and its signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of its biochemical context to facilitate further research and potential applications in agriculture and drug development.

Introduction

Oxylipins are a diverse class of lipid-derived signaling molecules that play pivotal roles in plant growth, development, and responses to a wide array of biotic and abiotic stresses. Among these, the C18 polyunsaturated fatty acid derivatives have been extensively studied. This compound, a member of this family, is synthesized from linoleic acid and has been identified in various plant species, including tomato (Solanum lycopersicum)[1]. This molecule is implicated in plant defense, exhibiting antimicrobial properties and potentially acting as a signaling molecule in response to pathogen attack[2][3]. Understanding the multifaceted role of 9,12,13-THODA is crucial for developing novel strategies for crop protection and for exploring its potential as a bioactive compound.

Biosynthesis of this compound

The biosynthesis of 9,12,13-THODA in plants is a multi-step enzymatic process initiated from linoleic acid, a common C18:2 polyunsaturated fatty acid. The pathway involves the sequential action of several key enzymes:

-

Lipoxygenase (LOX): The process begins with the oxygenation of linoleic acid by a 9-lipoxygenase (9-LOX) enzyme. This reaction introduces a hydroperoxy group at the C-9 position, forming 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE).

-

Peroxygenase (POX): The 9-HPODE intermediate is then converted by a peroxygenase. This enzyme catalyzes the formation of an epoxy-alcohol, 12,13-epoxy-9-hydroxy-10(E)-octadecenoic acid[1].

-

Epoxide Hydrolase (EH): Finally, an epoxide hydrolase acts on the epoxy-alcohol, hydrolyzing the epoxide ring to yield the vicinal diol, resulting in the formation of 9,12,13-Trihydroxy-10(E)-octadecenoic acid[1].

This biosynthetic pathway highlights a specialized branch of the oxylipin pathway, distinct from the well-known jasmonic acid biosynthesis route which proceeds from 13-hydroperoxides.

Biosynthesis of 9,12,13-THODA from linoleic acid.

Biological Role in Plant Defense

9,12,13-THODA and related oxylipins are increasingly recognized for their role in plant defense against pathogens. Their functions can be broadly categorized into direct antimicrobial activity and roles in signaling and induction of defense responses.

Direct Antimicrobial Activity

Several studies have demonstrated the direct antimicrobial effects of various oxylipins against a range of plant pathogens. While specific minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) values for 9,12,13-THODA against a wide array of pathogens are not extensively documented, related trihydroxy oxylipins have shown growth-inhibitory effects on plant fungal pathogens[2]. The proposed mechanism of action for fatty acid derivatives often involves the disruption of pathogen cell membranes.

Signaling and Induction of Defense Responses

As a product of the 9-LOX pathway, 9,12,13-THODA is part of a complex signaling network that modulates plant defense. The 9-LOX pathway is known to be activated in response to pathogen attack and can act both locally and systemically.

-

Induction of Defense Genes: Treatment of plants with 9-LOX-derived oxylipins, such as 9-hydroxyoctadecatrienoic acid (9-HOT), a precursor in a related pathway, leads to the induction of a subset of defense-related genes[4]. While direct evidence for 9,12,13-THODA's specific effect on pathogenesis-related (PR) gene expression is still emerging, its structural similarity to other bioactive oxylipins suggests a potential role in modulating the expression of genes involved in cell wall reinforcement and the production of antimicrobial compounds[4].

-

Crosstalk with Other Hormone Pathways: The oxylipin signaling network exhibits significant crosstalk with other phytohormone pathways, including those of salicylic acid (SA), ethylene (ET), and brassinosteroids (BRs).

-

Ethylene: There is evidence of an antagonistic relationship between the 9-LOX pathway and ethylene signaling in the control of oxidative stress and plant defense[5].

-

Brassinosteroids: 9-LOX-derived oxylipins can activate brassinosteroid signaling to promote cell wall-based defenses, such as callose deposition, which can limit pathogen infection[6][7]. This suggests a sequential action where 9-LOX products trigger BR signaling to mount a physical barrier against invading pathogens.

-

Quantitative Data

Quantitative data on the concentration of 9,12,13-THODA in plant tissues is limited. However, studies on related oxo-derivatives of linoleic acid in tomato provide insights into their distribution. The concentration of these compounds can vary significantly between different tissues of the fruit.

| Tomato Tissue | 9-oxo-ODA Concentration (µg/g of tissue weight) | Reference |

| Peel | ~0.2 | [8] |

| Sarcocarp | ~0.1 | [8] |

| Gelatinous Tissue | Not specified individually | [8] |

Note: The reported values are for 9-oxo-octadecadienoic acid (9-oxo-ODA) in the 'Momotaro' tomato variety. Concentrations of 9,12,13-THODA are expected to be influenced by factors such as plant species, cultivar, developmental stage, and stress conditions.

Signaling Pathway

The precise signaling pathway for 9,12,13-THODA is not yet fully elucidated. However, based on the understanding of related 9-LOX-derived oxylipins, a putative signaling cascade can be proposed. It is hypothesized that these oxylipins may be perceived at the plasma membrane or within the cell, leading to a signaling cascade that involves changes in ion fluxes, production of reactive oxygen species (ROS), and activation of downstream protein kinases. This ultimately results in the modulation of transcription factors that regulate the expression of defense-related genes.

The interaction with the brassinosteroid signaling pathway provides a more concrete, albeit indirect, signaling model. In this model, 9-LOX derivatives act upstream of BR synthesis and signaling.

Crosstalk between 9-LOX oxylipins and brassinosteroid signaling.

Experimental Protocols

Extraction and Purification of 9,12,13-THODA from Plant Tissues

This protocol outlines a general method for the extraction and partial purification of 9,12,13-THODA from plant material, which can be adapted for specific tissues.

Materials:

-

Plant tissue (e.g., leaves, fruits)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent: Methanol or a mixture of chloroform:methanol (1:2, v/v)

-

Internal standard (e.g., a deuterated analog of a related oxylipin)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

SPE conditioning solvent: Methanol

-

SPE equilibration solvent: Water

-

SPE wash solvent: Water or a low percentage of methanol in water

-

SPE elution solvent: Methanol or acetonitrile

-

Nitrogen gas stream or vacuum concentrator

-

Reconstitution solvent: Methanol or mobile phase for LC-MS analysis

Procedure:

-

Sample Collection and Homogenization:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench enzymatic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh the powdered tissue and transfer to a suitable tube.

-

-

Solvent Extraction:

-

Add the extraction solvent to the powdered tissue (e.g., 5 mL per gram of tissue).

-

Add a known amount of internal standard.

-

Vortex or sonicate the mixture for 20-30 minutes at 4°C.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction of the pellet with a smaller volume of extraction solvent and combine the supernatants.

-

-

Solid-Phase Extraction (SPE):

-

Conditioning: Pass 1-2 column volumes of the conditioning solvent (methanol) through the SPE cartridge.

-

Equilibration: Pass 1-2 column volumes of the equilibration solvent (water) through the cartridge. Do not let the cartridge dry out.

-

Sample Loading: Load the extracted supernatant onto the SPE cartridge.

-

Washing: Wash the cartridge with 1-2 column volumes of the wash solvent to remove polar impurities.

-

Elution: Elute the oxylipins with 1-2 column volumes of the elution solvent (methanol or acetonitrile).

-

-

Drying and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitute the dried extract in a small, precise volume of the reconstitution solvent.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.

-

Solid-Phase Extraction (SPE) workflow for oxylipin purification.

UPLC-ESI-MS/MS Analysis

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid or acetic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid or acetic acid.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a run time of 15-25 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40-50 °C.

-

Injection Volume: 5-10 µL.

MS/MS Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Precursor Ion ([M-H]⁻): m/z 329.23.

-

Product Ions: Characteristic fragment ions for 9,12,13-THODA should be determined by infusion of a pure standard. Common fragments may result from water losses and cleavage of the carbon chain. For example, a precursor m/z of 329.2325 has been reported with product ions at m/z 197.11978 and 182.12161, among others[9].

-

Collision Energy: Optimize for the specific instrument and target analyte to achieve maximum fragmentation intensity.

-

Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.

Conclusion and Future Perspectives

This compound is an intriguing plant oxylipin with a clear role in the plant's defense arsenal. Its biosynthesis via the 9-LOX pathway and its potential antimicrobial and signaling functions underscore its importance in plant-pathogen interactions. However, significant gaps in our knowledge remain. Future research should focus on:

-

Elucidating the specific signaling pathway: Identifying the receptors and downstream components that mediate 9,12,13-THODA's effects is a critical next step.

-

Comprehensive quantitative analysis: Generating more extensive quantitative data on its accumulation in different plant species and under various stress conditions will provide a clearer picture of its physiological relevance.

-

Determining its full spectrum of bioactivity: A thorough investigation of its antimicrobial activity against a broader range of plant pathogens is warranted.

A deeper understanding of the biological role of 9,12,13-THODA holds promise for the development of novel and sustainable strategies to enhance crop resilience and for the discovery of new bioactive molecules for pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 9-HOTrE | C18H30O3 | CID 10447175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. 9-Lipoxygenase-Derived Oxylipins Activate Brassinosteroid Signaling to Promote Cell Wall-Based Defense and Limit Pathogen Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 9-Lipoxygenase-Derived Oxylipins Activate Brassinosteroid Signaling to Promote Cell Wall-Based Defense and Limit Pathogen Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 9,12,13-Trihydroxy-10E-octadecenoic acid | C18H34O5 | CID 5282966 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9,12,13-Trihydroxy-10-octadecenoic Acid: From Discovery to Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA), a polyunsaturated fatty acid derived from linoleic acid, has garnered increasing interest within the scientific community. Initially identified from the medicinal plant Pinellia ternata and thus also known as Pinellic acid, this oxylipin plays a significant role in various biological processes, particularly in plant defense mechanisms. Its biosynthesis primarily occurs via enzymatic oxidation of linoleic acid, involving the sequential action of lipoxygenase and peroxygenase. This guide provides a comprehensive overview of the discovery, history, and detailed biochemical characterization of 9,12,13-THOA. It includes a summary of its known biological activities, detailed experimental protocols for its isolation and analysis, and a depiction of its known signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.

Introduction

This compound is a C18 trihydroxy fatty acid, a class of molecules known for their diverse biological activities.[1][2] Its molecular formula is C18H34O5, with a molecular weight of approximately 330.46 g/mol .[3] The presence of three hydroxyl groups and a double bond in its structure contributes to its chemical reactivity and biological functionality. This guide will delve into the core aspects of 9,12,13-THOA, providing a foundational understanding for researchers and professionals in the fields of biochemistry, plant science, and drug development.

Discovery and History

The discovery of this compound is intrinsically linked to the investigation of natural products from traditional medicinal plants. It is widely recognized by its common name, Pinellic acid , stemming from its initial isolation from the tuber of Pinellia ternata.[1][4] This plant has a long history of use in traditional Chinese medicine.[1] While the precise date of its absolute first identification is not definitively cited in the readily available literature, its characterization as "Pinellic acid" from Pinellia ternata marks a key point in its scientific history.[1][4] Early research focused on isolating and elucidating the structure of this novel compound.[2] Subsequent studies have identified its presence in a variety of other organisms, highlighting its broader biological significance.

Biosynthesis

The primary route for the biosynthesis of this compound is the enzymatic oxidation of linoleic acid.[5] This process involves a cascade of reactions catalyzed by specific enzymes, primarily lipoxygenase (LOX) and peroxygenase (PXG).[5]

The proposed biosynthetic pathway is as follows:

-

Lipoxygenase (LOX) catalyzes the introduction of molecular oxygen into linoleic acid to form a hydroperoxy intermediate.

-

Peroxygenase (PXG) then acts on this intermediate, leading to the formation of an epoxy alcohol.

-

Finally, an epoxide hydrolase is believed to catalyze the opening of the epoxide ring to yield the trihydroxy fatty acid.[5]

This enzymatic cascade is a key part of the broader oxylipin pathway in plants, which is activated in response to various biotic and abiotic stresses.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its role in plant defense being the most extensively studied.

Plant Defense

This oxylipin is a key signaling molecule in the plant's response to pathogens. Its production is often induced upon infection, and it can act as an antimicrobial agent.[6] The signaling pathway is thought to be interconnected with other plant defense hormones, such as jasmonic acid, though the precise molecular interactions are still under investigation.[7]

Other Biological Activities

Beyond its role in plants, 9,12,13-THOA has been investigated for other potential biological effects. Studies have suggested its involvement in inflammatory responses and as a potential antimicrobial agent against various microorganisms.[3][8] More recently, it has been identified as a ligand for peroxisome proliferator-activated receptors (PPAR-α/γ), suggesting a role in metabolic regulation.[9]

Quantitative Data

The concentration of this compound can vary significantly depending on the biological source and conditions. The following table summarizes available quantitative data.

| Biological Source | Condition | Concentration (µg/g fresh weight) | Reference |

| Tomato (Solanum lycopersicum) Fruit Epicarp | Mature Green | ~2.5 | [10] |

| Tomato (Solanum lycopersicum) Fruit Epicarp | Red Ripe | ~1.0 | [10] |

| Tomato (Solanum lycopersicum) Fruit Mesocarp | Mature Green | ~1.5 | [10] |

| Tomato (Solanum lycopersicum) Fruit Mesocarp | Red Ripe | ~0.5 | [10] |

Experimental Protocols

Extraction and Purification from Pinellia ternata

This protocol outlines the general steps for the isolation and purification of Pinellic acid from its natural source.[1]

Materials:

-

Dried tubers of Pinellia ternata

-

Methanol

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Hydrophobic Interaction Chromatography (HIC) column

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction: Ground, dried tubers of Pinellia ternata are extracted with methanol using a Soxhlet apparatus. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Hydrophobic Interaction Chromatography (HIC): The crude extract is subjected to HIC to remove highly polar impurities. A step-gradient of decreasingly polar solvent (e.g., methanol-water mixtures) is used for elution.

-

Silica Gel Column Chromatography: The partially purified fraction from HIC is further purified by silica gel column chromatography. A solvent system of hexane-ethyl acetate with a gradually increasing polarity is typically used to elute the compound of interest.

-

Purity Analysis by HPLC: The purity of the isolated fractions is assessed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column is commonly used with a mobile phase such as 70% methanol containing 0.01% acetic acid.[1] The compound is detected by UV absorbance.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 9,12,13-THOA in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Reversed-phase C18 column

-

Triple quadrupole mass spectrometer

Sample Preparation:

-

Homogenization: Biological tissue is homogenized in a suitable solvent, often methanol or a mixture of chloroform and methanol.

-

Lipid Extraction: A liquid-liquid extraction (e.g., Folch or Bligh-Dyer method) is performed to isolate the lipid fraction.

-

Solid-Phase Extraction (SPE): The lipid extract may be further purified using a C18 SPE cartridge to remove interfering substances.

-

Derivatization (Optional): While not always necessary with modern sensitive instruments, derivatization of the carboxylic acid group can sometimes improve chromatographic properties and ionization efficiency.

LC-MS/MS Parameters:

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of acid (e.g., 0.1% formic acid) to aid in protonation for positive ion mode or a base for negative ion mode.

-

Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode to deprotonate the carboxylic acid.

-

Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 9,12,13-THOA and an internal standard are monitored for high selectivity and accurate quantification.

Typical MRM Transitions (Negative Ion Mode):

-

Precursor Ion (Q1): m/z 329.2 [M-H]⁻

-

Product Ions (Q3): Characteristic fragment ions resulting from the collision-induced dissociation of the precursor ion.

Conclusion and Future Perspectives

This compound, or Pinellic acid, has evolved from a natural product isolated from a traditional medicinal herb to a recognized signaling molecule with diverse biological activities. Its role in plant defense is becoming increasingly clear, and its potential interactions with mammalian signaling pathways, such as PPARs, open up new avenues for research in inflammation and metabolic diseases.

Future research should focus on several key areas:

-

Elucidation of Signaling Pathways: A more detailed understanding of the molecular targets and downstream signaling cascades of 9,12,13-THOA in both plant and animal systems is crucial.

-

Structure-Activity Relationship Studies: Synthesis and biological evaluation of analogs of 9,12,13-THOA could lead to the development of more potent and selective modulators of its biological targets.

-

Therapeutic Potential: Further investigation into its anti-inflammatory and metabolic regulatory properties may uncover its potential as a lead compound for the development of new therapeutic agents.

This technical guide provides a solid foundation for researchers and professionals to build upon as they explore the multifaceted nature of this intriguing oxylipin.

References

- 1. umpir.ump.edu.my [umpir.ump.edu.my]

- 2. [Isolation and structure elucidation of chemical constituents from Pinellia ternata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Pinellic acid | C18H34O5 | CID 9858729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 9,12,13-Trihydroxy-10,15-octadecadienoic acid | C18H32O5 | CID 5312876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Showing Compound (9S,10E,12S,13S)-9,12,13-Trihydroxy-10-octadecenoic acid (FDB017942) - FooDB [foodb.ca]

- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 10. 9,12,13-Trihydroxy-10E-octadecenoic acid | C18H34O5 | CID 5282966 - PubChem [pubchem.ncbi.nlm.nih.gov]

9,12,13-Trihydroxy-10-octadecenoic Acid: A Linoleic Acid Metabolite with Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-THOA), a trihydroxy fatty acid derived from the enzymatic oxidation of linoleic acid, is emerging as a significant bioactive lipid mediator. Also known as pinellic acid, this metabolite is involved in a range of physiological and pathological processes, from inflammation and immune modulation in mammals to growth regulation and defense mechanisms in plants. This technical guide provides a comprehensive overview of 9,12,13-THOA, detailing its biosynthesis, biological functions, and the signaling pathways it modulates. The document includes a compilation of quantitative data, detailed experimental protocols for its synthesis and analysis, and visual representations of key cellular pathways to facilitate further research and development in this area.

Introduction

Linoleic acid, an essential omega-6 fatty acid, is a precursor to a vast array of oxidized metabolites collectively known as oxylipins. These molecules play crucial roles as signaling mediators in various biological systems. Among these, the trihydroxy derivatives have garnered increasing attention for their potent and diverse activities. This compound (9,12,13-THOA) is a prominent member of this class, characterized by its 18-carbon chain with hydroxyl groups at the 9th, 12th, and 13th positions.[1]

The synthesis of 9,12,13-THOA is a multi-step enzymatic process initiated by lipoxygenases (LOX), followed by the action of peroxygenases and epoxide hydrolases.[1][2] Its biological relevance spans across kingdoms. In plants, it is implicated in growth regulation and as a defense compound against pathogens.[1][3] In mammalian systems, it is recognized for its potential anti-inflammatory and antimicrobial properties, suggesting its therapeutic potential.[1][4] This guide aims to provide a detailed technical resource for professionals engaged in the study and application of 9,12,13-THOA.

Biosynthesis of this compound

The formation of 9,12,13-THOA from linoleic acid is a sophisticated enzymatic cascade. The initial and rate-limiting step is the introduction of molecular oxygen into the linoleic acid backbone by lipoxygenases.

Enzymatic Pathway

The biosynthetic route involves the sequential action of three key enzymes:

-

Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of linoleic acid to form hydroperoxy intermediates, primarily 13-hydroperoxy-octadecadienoic acid (13-HPODE).[1]

-

Peroxygenase: The hydroperoxy intermediates are then further oxidized by peroxygenases.[1][2]

-

Epoxide Hydrolase: This enzyme is involved in the final step, converting epoxide intermediates into the trihydroxy product.[1][2]

The overall pathway can be visualized as a series of oxidative transformations leading to the stable trihydroxy fatty acid.

Microbial Production

In addition to endogenous synthesis in plants and mammals, certain microorganisms are capable of producing 9,12,13-THOA. The bacterium Pseudomonas aeruginosa PR3 has been shown to convert linoleic acid into 9,12,13-trihydroxy-10(E)-octadecenoic acid.[3] This microbial production offers a potential alternative for the scalable synthesis of this compound for research and commercial purposes.

Biological Activities and Mechanisms of Action

9,12,13-THOA exhibits a spectrum of biological activities, with its anti-inflammatory and plant defense roles being the most extensively studied.

Anti-inflammatory Effects

While direct quantitative data on the anti-inflammatory effects of 9,12,13-THOA are still emerging, studies on structurally related linoleic acid metabolites provide strong indications of its potential mechanisms. Metabolites such as 13-oxo-octadecadienoic acid (13-KODE) and 8-oxo-9-octadecenoic acid have been shown to suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharide (LPS).[5][6]

The primary anti-inflammatory mechanism is believed to be the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. By inhibiting the activation and nuclear translocation of NF-κB, these oxylipins can downregulate the expression of a wide range of pro-inflammatory genes.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a critical role in lipid metabolism and inflammation. Several oxidized linoleic acid metabolites are known to be ligands for PPARs, particularly PPARγ. Activation of PPARγ generally leads to anti-inflammatory responses. While direct quantitative data for 9,12,13-THOA is limited, its structural similarity to other known PPARγ agonists suggests it may also function as a modulator of this receptor.

Role in Plant Defense

In the plant kingdom, oxylipins are central to defense signaling. They can induce the expression of pathogenesis-related (PR) genes, such as PR-1 and the plant defensin gene PDF1.2, which are markers for systemic acquired resistance (SAR) and the jasmonate/ethylene signaling pathways, respectively.[7][8][9] The induction of these genes by 9,12,13-THOA would suggest its role as a signaling molecule in orchestrating plant immune responses against a broad range of pathogens.

Quantitative Data

The following tables summarize the available quantitative data for 9,12,13-THOA and related compounds. It is important to note that specific data for 9,12,13-THOA is limited, and data from structurally similar oxylipins are included for comparative purposes.

Table 1: Microbial Production of 9,12,13-THOA

| Parameter | Value | Reference |

| Producing Organism | Pseudomonas aeruginosa PR3 | [3] |

| Substrate | Linoleic Acid | [3] |

| Optimal Temperature | 30°C | [3] |

| Optimal pH | 7.0 | [3] |

| Optimal Linoleic Acid Conc. | 10 mg/ml | [3] |

| Max. Conversion Rate | 44% | [3] |

| Time to Max. Production | 72 hours | [3] |

Table 2: Anti-inflammatory Activity of Related Oxylipins

| Compound | Assay | Target | Effect | Quantitative Data | Reference |

| 13-KODE | ELISA | TNF-α (protein) | Inhibition | 61% decrease at 100 µM | [5] |

| 13-KODE | ELISA | IL-1β (protein) | Inhibition | 72% decrease at 100 µM | [5] |

| 13-KODE | qRT-PCR | TNF-α (mRNA) | Inhibition | 66% decrease at 100 µM | [5] |

| 13-KODE | qRT-PCR | IL-1β (mRNA) | Inhibition | 52% decrease at 100 µM | [5] |

| 8-oxo-9-octadecenoic acid | ELISA | TNF-α | Inhibition | Concentration-dependent | [6] |

| 8-oxo-9-octadecenoic acid | ELISA | IL-6 | Inhibition | Concentration-dependent | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 9,12,13-THOA.

Enzymatic Synthesis and Purification of 9,12,13-THOA

This protocol is adapted from methods for the synthesis of related hydroxy fatty acids and would require optimization for 9,12,13-THOA.

Objective: To synthesize 9,12,13-THOA from linoleic acid using a lipoxygenase-based enzymatic system and purify the product using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Linoleic acid

-

Soybean Lipoxygenase (Type I-B)

-

Borate buffer (pH 9.0)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Ethyl acetate

-

Hexane

-

HPLC system with a C18 reverse-phase column

Procedure:

-

Enzymatic Reaction:

-

Prepare a solution of linoleic acid in ethanol.

-

Add the linoleic acid solution to a stirred borate buffer (pH 9.0) at room temperature.

-

Initiate the reaction by adding soybean lipoxygenase.

-

Incubate the reaction mixture with gentle stirring for 1-2 hours.

-

-

Reduction of Hydroperoxides:

-

Stop the reaction by adding an excess of sodium borohydride in ethanol to reduce the hydroperoxy intermediates to their corresponding hydroxy derivatives.

-

Allow the reduction to proceed for 30 minutes.

-

-

Extraction:

-

Acidify the reaction mixture to pH 3-4 with HCl.

-

Extract the lipids three times with an equal volume of ethyl acetate.

-

Pool the organic phases and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

-

Purification by HPLC:

-

Redissolve the crude extract in the mobile phase.

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of methanol in water.

-

Monitor the elution profile at 235 nm (for conjugated dienes).

-

Collect the fractions corresponding to the 9,12,13-THOA peak.

-

Confirm the identity and purity of the collected fractions by LC-MS/MS.

-

Quantification of 9,12,13-THOA in Biological Samples by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of 9,12,13-THOA.

Objective: To quantify the concentration of 9,12,13-THOA in plasma or other biological matrices.

Materials:

-

Biological sample (e.g., plasma)

-

Internal standard (e.g., deuterated 9,12,13-THOA)

-

Methanol

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

-

To 100 µL of plasma, add 10 µL of the internal standard solution.

-

Add 300 µL of ice-cold methanol/acetonitrile (1:1, v/v) to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Acidify the supernatant with formic acid to pH 3.

-

Perform liquid-liquid extraction with two volumes of ethyl acetate.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatography: Use a C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 9,12,13-THOA and its internal standard.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of 9,12,13-THOA standard.

-

Calculate the concentration of 9,12,13-THOA in the samples based on the peak area ratio of the analyte to the internal standard.

-

PPARγ Reporter Gene Assay

This protocol describes a cell-based assay to assess the ability of 9,12,13-THOA to activate PPARγ.

Objective: To determine if 9,12,13-THOA can activate the transcriptional activity of PPARγ.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression vector for human PPARγ

-

Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., pGL3-PPRE-luc)

-

Transfection reagent (e.g., Lipofectamine)

-

9,12,13-THOA

-

Rosiglitazone (positive control)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in appropriate media.

-

Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

-

Treatment:

-

After 24 hours of transfection, treat the cells with varying concentrations of 9,12,13-THOA, rosiglitazone (positive control), or vehicle control (e.g., DMSO).

-

Incubate the cells for another 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to the total protein concentration or a co-transfected control plasmid (e.g., Renilla luciferase).

-

Plot the fold induction of luciferase activity relative to the vehicle control against the concentration of the test compound.

-

Plant Defense Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to investigate the effect of 9,12,13-THOA on the expression of plant defense genes.

Objective: To measure the change in mRNA levels of PR-1 and PDF1.2 in Arabidopsis thaliana in response to 9,12,13-THOA treatment.

Materials:

-

Arabidopsis thaliana seedlings

-

9,12,13-THOA solution

-

Liquid nitrogen

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for PR-1, PDF1.2, and a reference gene (e.g., ACTIN2)

-

qPCR instrument

Procedure:

-

Plant Treatment:

-

Grow Arabidopsis thaliana seedlings under controlled conditions.

-

Treat the seedlings by spraying with a solution of 9,12,13-THOA or a mock control solution.

-

-

Sample Collection and RNA Extraction:

-

Harvest leaf tissue at different time points after treatment (e.g., 6, 12, 24 hours).

-

Immediately freeze the tissue in liquid nitrogen.

-

Extract total RNA using a plant RNA extraction kit.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Perform qRT-PCR using a qPCR master mix and specific primers for PR-1, PDF1.2, and the reference gene.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Compare the fold change in gene expression in the 9,12,13-THOA-treated samples to the mock-treated samples.

-

Conclusion

This compound is a fascinating and biologically active metabolite of linoleic acid with significant potential in both agriculture and medicine. Its role in modulating inflammatory responses and plant defense mechanisms highlights its importance as a signaling molecule. While research on this specific trihydroxy fatty acid is still developing, the existing data, along with insights from structurally related compounds, provides a strong foundation for future investigations. The protocols and data presented in this technical guide are intended to serve as a valuable resource for researchers and professionals, facilitating further exploration of the therapeutic and practical applications of 9,12,13-THOA. Further studies are warranted to fully elucidate its quantitative effects on various biological systems and to explore its potential as a lead compound for drug development or as a tool for enhancing crop resilience.

References

- 1. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of 10-hydroxy-trans-2-decenoic acid on LPS-induced IL-6 production via reducing IκB-ζ expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Arabidopsis WRKY50 and TGA Transcription Factors Synergistically Activate Expression of PR1 [frontiersin.org]

- 8. WikiGenes - PDF1.2 - ethylene- and jasmonate-responsive plant... [wikigenes.org]

- 9. Concomitant activation of jasmonate and ethylene response pathways is required for induction of a plant defensin gene in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Architecture of Trihydroxy Fatty Acid Synthesis from Linoleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of the essential fatty acid, linoleic acid, into a diverse array of oxidized metabolites, including trihydroxy fatty acids, represents a critical area of study in lipid biochemistry and pharmacology. These trihydroxy derivatives, implicated in a range of physiological and pathophysiological processes from skin barrier function to inflammation, are synthesized through distinct enzymatic cascades. This technical guide provides an in-depth exploration of the core enzymatic pathways, detailed experimental methodologies, and quantitative data related to the formation of trihydroxy fatty acids from linoleic acid.

Introduction

Linoleic acid (LA), an omega-6 polyunsaturated fatty acid, is a precursor to a variety of signaling molecules. Its enzymatic oxidation initiates complex metabolic pathways, leading to the formation of hydroxylated, epoxidized, and ketonated derivatives. Among these, trihydroxy fatty acids are gaining increasing attention for their biological activities. This document outlines the two primary enzymatic routes for their synthesis: the lipoxygenase (LOX)-dependent pathway and the cytochrome P450 (CYP) epoxygenase pathway.

Enzymatic Pathways for Trihydroxy Fatty Acid Formation

The synthesis of trihydroxy fatty acids from linoleic acid is a multi-step enzymatic process involving initial oxygenation followed by subsequent enzymatic transformations.

The Lipoxygenase (LOX) Pathway

This pathway is particularly prominent in the epidermis and in various plant species. It involves the sequential action of lipoxygenases and epoxide hydrolases.

-

Initial Oxygenation by Lipoxygenase (LOX): Linoleic acid is first oxygenated by a lipoxygenase to form a hydroperoxyoctadecadienoic acid (HPODE). Different LOX isoforms exhibit regio- and stereospecificity, producing either 9-HPODE or 13-HPODE. For instance, 12R-LOX is involved in the epidermal pathway.

-

Conversion to an Epoxyalcohol: The HPODE is then converted into an epoxyalcohol by the action of another enzyme, such as the epidermal lipoxygenase 3 (eLOX3). This results in the formation of an epoxy-hydroxy-octadecenoate.

-

Hydrolysis to a Triol by Epoxide Hydrolase (EH): The final step involves the hydrolysis of the epoxide group by an epoxide hydrolase, leading to the formation of a trihydroxy fatty acid. A specific example is the formation of 9R,10S,13R-trihydroxy-11E-octadecenoate in the epidermis from a 9R,10R-epoxy-13R-hydroxy-octadecenoate intermediate, a reaction characteristic of an SN2-type hydrolysis by an epoxide hydrolase[1][2].

A notable example of this pathway's application is the highly efficient microbial biotransformation of linoleic acid. Recombinant Escherichia coli co-expressing a bacterial linoleic acid 13-lipoxygenase and an epoxide hydrolase have been shown to convert linoleic acid into 11R,12R,13S-trihydroxyoctadecenoic acid with high conversion yields[3].

The Cytochrome P450 (CYP) Epoxygenase Pathway

This pathway is a key route for linoleic acid metabolism in mammals, involving cytochrome P450 epoxygenases and soluble epoxide hydrolase (sEH).

-

Epoxidation by CYP Epoxygenases: Linoleic acid is metabolized by CYP epoxygenases (e.g., CYP2C9, CYP2J2) to form epoxyoctadecenoic acids (EpOMEs), also known as leukotoxin and isoleukotoxin[4][5].

-

Formation of Dihydroxy Fatty Acids by Soluble Epoxide Hydrolase (sEH): The EpOMEs are then hydrolyzed by soluble epoxide hydrolase (sEH) to yield dihydroxyoctadecenoic acids (DiHOMEs)[4].

-

Further Metabolism to Trihydroxy Fatty Acids: While the formation of DiHOMEs is well-established, their subsequent conversion to trihydroxy fatty acids is also reported, though the specific enzymes and resulting stereoisomers are less characterized in the literature.

Quantitative Data on Trihydroxy Fatty Acid Formation

The efficiency of enzymatic conversion of linoleic acid to trihydroxy fatty acids can be significant, particularly in engineered microbial systems.

| Substrate | Enzyme System | Product | Conversion Yield (%) | Productivity | Reference |

| Linoleic Acid | Recombinant E. coli expressing LA 13-lipoxygenase and epoxide hydrolase | 11R,12R,13S-trihydroxyoctadecenoic acid | 92 | 9.6 mM h⁻¹ | [3] |

| Linoleic Acid | Clavibacter sp. ALA2 | 12,13,17-trihydroxy-9(Z)-octadecenoic acid (THOA) | 25 | Not Reported | [6] |

Experimental Protocols

This section provides a synthesized overview of key experimental methodologies for the enzymatic formation and analysis of trihydroxy fatty acids from linoleic acid.

Preparation of Linoleic Acid Hydroperoxides (e.g., 9S-HPODE)

-

Source of Enzyme: A homogenate of potato tubers can be used as a source of 9S-lipoxygenase[7].

-

Substrate: Linoleic acid.

-

Procedure:

-

Incubate linoleic acid with the potato homogenate at a controlled temperature and pH.

-

Monitor the reaction progress by measuring the absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in the hydroperoxide[8].

-

Purify the resulting 9S-HPODE using normal-phase high-performance liquid chromatography (HPLC)[7].

-

Enzymatic Conversion to Trihydroxy Fatty Acids

-

Enzymes: Purified or recombinant lipoxygenase and epoxide hydrolase, or whole-cell biocatalysts (e.g., recombinant E. coli)[3].

-

Substrate: Linoleic acid or a prepared hydroperoxide intermediate.

-

Reaction Conditions:

-

Prepare a buffered reaction mixture containing the substrate.

-

Add the enzyme preparation(s).

-

Incubate at an optimal temperature and pH for the specific enzymes used. For the recombinant E. coli system, the biotransformation can be carried out in a bioreactor[3].

-

Monitor the reaction over time by taking aliquots for analysis.

-

Lipoxygenase Activity Assay

-

Principle: This assay measures the increase in absorbance at 234 nm due to the formation of conjugated dienes in the hydroperoxide product[9].

-

Reagents:

-

Phosphate buffer (e.g., 50 mM, pH 6.0)

-

Sodium linoleate stock solution (e.g., 10 mM)

-

Enzyme extract

-

-

Procedure:

-

In a cuvette, mix the phosphate buffer and sodium linoleate solution.

-

Initiate the reaction by adding the enzyme extract.

-

Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the hydroperoxide (25,000 M⁻¹cm⁻¹)[8].

-

Soluble Epoxide Hydrolase (sEH) Assay

Commercially available fluorescence-based assay kits provide a convenient method for measuring sEH activity.

-

Principle: These kits utilize a non-fluorescent epoxide substrate that, upon hydrolysis by sEH, releases a highly fluorescent product.

-

General Procedure:

-

Prepare cell lysates or use purified enzyme.

-

Incubate the enzyme preparation with the fluorogenic substrate provided in the kit.

-

Measure the increase in fluorescence over time using a microplate reader at the specified excitation and emission wavelengths.

-

A specific sEH inhibitor is often included to determine the specific activity.

-

Analysis of Trihydroxy Fatty Acids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific identification and quantification of trihydroxy fatty acids.

-

Sample Preparation:

-

Extract the lipids from the reaction mixture or biological sample using a suitable organic solvent (e.g., liquid-liquid extraction).

-

The extract may require derivatization for improved chromatographic separation and ionization.

-

-

LC Separation:

-

Utilize a reverse-phase C18 column.

-

Employ a gradient elution with a mobile phase typically consisting of an aqueous solution with a weak acid (e.g., formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

-

MS/MS Detection:

-

Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Use multiple reaction monitoring (MRM) for targeted quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) of the specific trihydroxy fatty acid and monitoring for its characteristic product ions after collision-induced dissociation.

-

Signaling Pathways and Biological Significance

While the signaling pathways of linoleic acid and its dihydroxy metabolites in inflammation and pain are areas of active research[10], the specific signaling roles of trihydroxy fatty acids are still being elucidated. Trioxilins, which are trihydroxy derivatives of arachidonic acid, are known to be involved in processes such as inflammation, insulin secretion, and pain perception. It is plausible that trihydroxy derivatives of linoleic acid have similar signaling functions, potentially acting through G-protein-coupled receptors. Further research is needed to fully characterize the receptors and downstream signaling cascades activated by these molecules.

Visualizations of Pathways and Workflows

Caption: The Lipoxygenase (LOX) pathway for trihydroxy fatty acid formation.

Caption: The Cytochrome P450 (CYP) epoxygenase pathway.

Caption: General experimental workflow for synthesis and analysis.

Conclusion

The enzymatic formation of trihydroxy fatty acids from linoleic acid represents a fascinating and biologically significant area of lipid metabolism. The elucidation of the LOX and CYP-dependent pathways, coupled with robust analytical and experimental methodologies, provides a solid foundation for further investigation into the physiological roles and therapeutic potential of these molecules. This guide serves as a comprehensive resource for researchers aiming to explore this dynamic field, offering insights into the core biochemistry and practical approaches for studying these important lipid mediators.

References

- 1. Role of cytochrome P450-epoxygenase and soluble epoxide hydrolase in the regulation of vascular response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Stable analogs of 13-hydroxy-9,10-trans-epoxy-(11E)-octadecenoate (13,9-HEL), an oxidized derivative of linoleic acid implicated in the epidermal skin barrier - PMC [pmc.ncbi.nlm.nih.gov]